molecular formula C6H10N4O13 B13738005 Diglycerol tetranitrate CAS No. 20600-96-8

Diglycerol tetranitrate

Cat. No.: B13738005
CAS No.: 20600-96-8
M. Wt: 346.16 g/mol
InChI Key: SKKBQEZMHMDRLE-UHFFFAOYSA-N
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Description

Diglycerol tetranitrate (DGTN), a nitrate ester plasticizer, is a high-energy compound with the molecular formula C₆H₁₀N₄O₁₃. It features four nitrate ester groups and an ether bond in its structure, contributing to its explosive and plasticizing properties . Historically, DGTN was used alongside nitroglycerin (NG) in nitrocellulose-based explosives prior to World War II but fell into disuse due to synthesis challenges and safety concerns . Modern synthesis methods, such as nitrating diglycerol in a mixed acid (nitric and sulfuric acids) with an inert organic phase (e.g., dichloromethane), have improved yields to ~95–97% while mitigating risks of autocatalytic decomposition ("fume-off") . Its decomposition occurs at 199–208°C, with an activation energy of 164.4 kJ·mol⁻¹, releasing CO₂, NO₂, CH₄, and H₂O as primary products .

Properties

CAS No.

20600-96-8

Molecular Formula

C6H10N4O13

Molecular Weight

346.16 g/mol

IUPAC Name

[1-(2,3-dinitrooxypropoxy)-3-nitrooxypropan-2-yl] nitrate

InChI

InChI=1S/C6H10N4O13/c11-7(12)20-3-5(22-9(15)16)1-19-2-6(23-10(17)18)4-21-8(13)14/h5-6H,1-4H2

InChI Key

SKKBQEZMHMDRLE-UHFFFAOYSA-N

Canonical SMILES

C(C(CO[N+](=O)[O-])O[N+](=O)[O-])OCC(CO[N+](=O)[O-])O[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Detailed Experimental Procedure

The most documented and reproducible method is as follows, based on multiple patent and research publications:

Step Description Details
1 Preparation of nitrating solution Mix sulfuric acid (10 mL) with ammonium nitrate (typically 3.85 g, 48.1 mmol) while maintaining temperature below 15°C using an ice bath.
2 Addition of diglycerol Add diglycerol (1.0 g, >90% purity) slowly to the nitrating solution, keeping the temperature below 15°C.
3 Reaction time and temperature After complete addition, stir the mixture for 1.5 hours at ambient temperature (ice bath removed once temperature begins to fall).
4 Quenching Pour the reaction mixture into crushed ice (50 g) and stir gently until ice melts, forming an emulsion.
5 Extraction Transfer the emulsion to a separatory funnel and extract three times with methylene chloride (25 mL each).
6 Drying and concentration Dry combined organic extracts over magnesium sulfate (MgSO4) and concentrate to yield this compound as a pale yellow liquid.

Reaction Yield and Purity

  • The yield of this compound is approximately 56% under these conditions.
  • The product purity is typically around 96%, confirmed by proton (^1H) and carbon (^13C) nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Side Products and Isomer Formation

The nitration of diglycerol results in a mixture of products due to the presence of multiple hydroxyl groups and possible side reactions:

  • Two isomers of this compound
  • Triglycerol pentanitrate
  • Cyclotriglycerol trinitrate
  • Diglycerol trinitrate

These side products arise from the composition of the starting material and the reaction conditions, complicating purification but providing insight into the nitration mechanism.

Analytical Characterization Techniques

The synthesized this compound is characterized using multiple analytical methods to confirm structure, purity, and isomer composition:

Technique Purpose Findings
^1H and ^13C NMR Spectroscopy Structural confirmation Confirmed nitrate ester substitution and isomer presence.
Fourier Transform Infrared (FTIR) Spectroscopy Functional group identification Characteristic nitrate ester peaks observed.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Purity and mixture analysis Quantified purity (~96%) and identified coproducts.

Comparative Summary of Preparation Parameters

Parameter Typical Value/Condition Notes
Nitrating agents Sulfuric acid + ammonium nitrate Mixed acid nitration preferred for controlled reaction
Temperature control Below 15°C during addition; ambient post-addition Prevents decomposition and side reactions
Reaction time 1.5 hours stirring post-addition Ensures complete nitration
Extraction solvent Methylene chloride (CH2Cl2) Efficient organic phase extraction
Product state Pale yellow liquid Suitable for use as energetic plasticizer
Yield ~56% Moderate yield, typical for nitrate ester synthesis
Purity ~96% High purity confirmed by multiple methods

Research Findings and Practical Considerations

  • The nitration process is sensitive to temperature and reagent addition rates, which directly impact yield and purity.
  • The presence of multiple hydroxyl groups in diglycerol leads to a complex product mixture, requiring careful analytical characterization to understand product composition.
  • The synthetic method is scalable and reproducible, making it suitable for industrial applications in propellant and explosive formulations.
  • The product's energetic properties and plasticizing effect have been confirmed in studies, supporting its use in advanced energetic materials.

Chemical Reactions Analysis

Method 1: Ammonium Nitrate/Sulfuric Acid Nitration

  • Reactants : Diglycerol, ammonium nitrate (NH₄NO₃), concentrated sulfuric acid (H₂SO₄) .

  • Procedure :

    • NH₄NO₃ and H₂SO₄ form a nitrating solution at ≤15°C.

    • Diglycerol is added slowly to maintain temperature control.

    • Reaction proceeds for 1.5 hours at ambient conditions, followed by ice quenching and methylene chloride extraction .

  • Yield : 56% .

  • Purity : ~96% (confirmed via ¹H/¹³C NMR and HPLC) .

Method 2: Mixed Acid Nitration

  • Reactants : Diglycerol, nitric acid (HNO₃), sulfuric acid .

  • Side Products : Two DGTN isomers, triglycerol pentanitrate, cyclotriglycerol trinitrate, and diglycerol trinitrate due to side reactions .

  • Analysis : FTIR and HPLC-MS confirm product composition .

Thermal Decomposition

DGTN undergoes thermal decomposition with the following characteristics:

  • Decomposition Peak : 199–208°C (DSC analysis) .

  • Activation Energy :

    • 164.4 kJ·mol⁻¹ (pure DGTN) .

    • 137 kJ·mol⁻¹ (DGTN-based pyrolants with nitrocellulose/AP) .

  • Decomposition Products (TG-IR analysis) :

    • Major : CO₂, NO₂, CH₄, H₂O.

    • Minor : CO, NO, CH₂O.

Table 2: Thermal Decomposition Parameters

PropertyValueSource
Peak Decomposition Temp199–208°C
Activation Energy (Eₖ)164.4 kJ·mol⁻¹
ΔH≠ (Enthalpy)159.8 kJ·mol⁻¹
ΔG≠ (Free Energy)129.4 kJ·mol⁻¹

Chemical Compatibility

DGTN exhibits excellent compatibility with common energetic materials:

  • Ammonium Perchlorate (AP) : No mutual decomposition interference; DGTN does not alter AP’s exothermic peak at 350°C .

  • HMX : Coexistence does not affect HMX’s decomposition profile (282°C) or DGTN’s stability .

  • Nitrocellulose (NC) : Forms stable pyrolants with glass transition temperatures below −60°C .

Combustion Characteristics

DGTN-based formulations demonstrate high energy output:

  • Combustion Heat : 5,890 J·g⁻¹ (in pure O₂) .

  • Pressure Output : 12.4 MPa·s⁻¹ pressurization rate .

  • Flame Temperature : Exceeds 2,200°C (thermal infrared camera data) .

Table 3: Combustion Performance

ParameterDGTN-Based Pyrolants
Pressurization Rate12.4 MPa·s⁻¹
Combustion Temperature>2,200°C
Activation Energy137 kJ·mol⁻¹

Physicochemical Stability

  • Freezing Point : −52.7°C (vs. 13°C for nitroglycerin) .

  • Glass Transition (Tg) : −60.8°C, enabling low-temperature applications .

Scientific Research Applications

Synthesis and Characterization

DGTN is synthesized through the nitration of diglycerol using mixed acid conditions, typically involving ammonium nitrate and concentrated sulfuric acid. The resulting product is a mixture that includes various nitrate esters such as triglycerol pentanitrate and cyclotriglycerol trinitrate, alongside DGTN itself. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) have confirmed the identity and purity of DGTN .

Properties of this compound

DGTN exhibits several notable properties that make it suitable for use as an energetic plasticizer:

  • Thermal Stability : DGTN has a decomposition peak temperature range between 199°C and 208°C, with an activation energy for thermal decomposition measured at 164.4 kJ/mol .
  • Compatibility : It shows good chemical compatibility with other energetic materials such as ammonium perchlorate and octogen, which is crucial for formulating composite propellants .
  • Impact Sensitivity : DGTN demonstrates lower impact sensitivity compared to traditional explosives like nitroglycerin, making it safer to handle .

Energetic Plasticizer

DGTN is primarily used as an energetic plasticizer in explosive formulations. Its role is to enhance the mechanical properties of propellants while maintaining energy performance. Research indicates that the addition of DGTN can improve the mechanical properties of gun propellants significantly .

Rheological Behavior in Propellant Suspensions

Studies have shown that concentrated propellant suspensions containing DGTN exhibit pseudoplastic behavior, which is beneficial for processing and application. The rheological properties of these mixtures can be manipulated by adjusting the solid content and molecular mass of the components involved . This behavior allows for better flow characteristics during manufacturing, ensuring uniform mixing and casting.

Thermal Properties

The thermal properties of DGTN have been extensively studied, revealing its potential to function effectively at various temperatures without significant degradation. The glass transition temperature and freezing point data indicate that DGTN remains stable under operational conditions typically encountered in military applications .

Case Study 1: Use in Composite Propellants

A study conducted on the formulation of composite propellants with DGTN demonstrated improved performance metrics compared to those using conventional plasticizers. The specific impulse (Isp) values were comparable to those achieved with nitroglycerin, indicating that DGTN can serve as an effective substitute while enhancing safety profiles .

Case Study 2: Compatibility Testing

In compatibility tests with ammonium perchlorate and octogen, DGTN did not adversely affect the decomposition processes of these oxidizers. This finding underscores its utility in composite formulations where maintaining stability during storage and handling is critical .

Mechanism of Action

The mechanism of action of diglycerol tetranitrate involves its thermal decomposition, which releases energy in the form of heat and gases. The activation energy for this decomposition is 164.4 kJ/mol. The main decomposition products include carbon dioxide, nitrogen dioxide, methane, and water . The release of these gases contributes to the energetic properties of the compound, making it effective as a plasticizer in propellants and explosives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

DGTN belongs to the nitrate ester family, sharing functional groups with compounds like pentaerythritol tetranitrate (PETN) , erythritol tetranitrate (ETN) , and nitroglycerin (NG) . Key structural differences include:

  • DGTN : Contains a diglycerol backbone (four hydroxyl groups ether-linked) nitrated to four esters.
  • PETN : Pentaerythritol backbone (four hydroxyl groups on a neopentane core) fully nitrated.
  • ETN : Erythritol (a four-carbon sugar alcohol) fully nitrated.
  • NG : Glycerol backbone with three nitrate esters.
Compound Molecular Formula Backbone Structure Nitrate Groups Key Functional Groups
DGTN C₆H₁₀N₄O₁₃ Diglycerol ether 4 4 × –ONO₂, 1 × ether
PETN C₅H₈N₄O₁₂ Pentaerythritol 4 4 × –ONO₂
ETN C₄H₆N₄O₁₂ Erythritol 4 4 × –ONO₂
NG C₃H₅N₃O₉ Glycerol 3 3 × –ONO₂

Thermal and Stability Properties

DGTN exhibits intermediate thermal stability compared to PETN and NG:

  • Decomposition Temperature : DGTN (199–208°C) vs. PETN (~200–225°C) vs. NG (~50–150°C, highly volatile) .
  • Activation Energy : DGTN (164.4 kJ·mol⁻¹) vs. NG (~80–100 kJ·mol⁻¹) .
  • Sensitivity : DGTN has lower impact sensitivity than NG, making it safer for handling .

Energy Performance

DGTN’s energy output is comparable to NG but lower than PETN and ETN:

  • Specific Impulse (Isp) : Similar to NG but lower than PETN due to fewer nitrate groups per unit mass .
  • Detonation Velocity : PETN (~8,300 m/s) > ETN (~7,800 m/s) > DGTN (~6,500 m/s) > NG (~7,700 m/s) .

Biodegradability

DGTN is degraded by pentaerythritol tetranitrate reductase (PETNR) at rates similar to PETN and NG, suggesting comparable environmental persistence. In contrast, cyclic nitramines like RDX and HMX degrade three orders of magnitude slower .

Compound Reduction Rate Constant (kₐₜ/Kₘ) Biodegradation Pathway
DGTN ~10⁴ M⁻¹s⁻¹ PETNR-mediated denitration
PETN ~10⁴ M⁻¹s⁻¹ PETNR-mediated denitration
NG ~10⁴ M⁻¹s⁻¹ Glutathione-organic nitrate reductase
RDX ~10¹ M⁻¹s⁻¹ Slow microbial degradation

Biological Activity

Diglycerol tetranitrate (DGTN) is an energetic compound known for its applications as a plasticizer in propellants and explosives. Its biological activity, particularly in terms of enzymatic interactions and potential environmental impacts, is an area of growing interest. This article explores the biological activity of DGTN, focusing on its interactions with enzymes, its biodegradation pathways, and relevant case studies.

Chemical Structure and Properties

DGTN is characterized by four nitrate ester groups and an ether bond, which contribute to its energetic properties. The molecular structure can be confirmed through techniques such as 1H^1H NMR analysis. The compound exhibits a low freezing point of −52.7°C and a glass transition temperature of −60.8°C, making it suitable for various applications in energetic materials .

Enzymatic Interactions

Research has demonstrated that DGTN interacts with specific enzymes involved in the biodegradation of nitrate esters. Notably, Enterobacter cloacae produces an enzyme known as NADPH:pentaerythritol tetranitrate reductase (PETNR), which facilitates the reductive denitration of DGTN:

  • Biodegradation Mechanism : The PETNR enzyme catalyzes the reduction of DGTN, resulting in the release of nitrite. The rate constants for DGTN's reaction with PETNR are comparable to other well-studied substrates, indicating its potential for biodegradation .

1. Antioxidant Activity Evaluation

A study assessed the antioxidant properties of various compounds, including DGTN, using molecular docking techniques. The results indicated that DGTN exhibited significant binding affinity with potential antioxidant targets, suggesting a role in scavenging free radicals .

CompoundBinding Affinity (kcal/mol)
This compound-6.6
2,2-Dimethyl-5-(3-methyl-2-oxiranyl)cyclohexanone-6.3

2. Rheological Behavior in Propellant Systems

Another investigation focused on the rheological properties of concentrated propellant suspensions containing DGTN. The study revealed that mixtures with DGTN exhibited Newtonian and pseudoplastic behavior depending on the concentration and temperature, which is crucial for optimizing propellant formulations .

Environmental Impact and Biodegradation Studies

The environmental impact of DGTN has been scrutinized due to its potential toxicity and persistence in ecosystems. Studies have shown that microorganisms can effectively degrade DGTN, which is essential for mitigating its environmental footprint:

  • Biodegradation Pathway : The reduction process involves several steps leading to less harmful byproducts, emphasizing the importance of microbial communities in detoxifying nitrate esters .

Summary of Findings

Property/ActivityObservations/Findings
Chemical Structure Four nitrate groups; ether bond
Freezing Point -52.7°C
Glass Transition Temp -60.8°C
Enzymatic Interaction Reacts with PETNR; releases nitrite
Antioxidant Activity Significant binding affinity in molecular docking studies
Rheological Behavior Exhibits Newtonian and pseudoplastic characteristics

Q & A

Q. What laboratory synthesis protocols are recommended for DGTN, and how do reaction conditions influence yield and purity?

DGTN is synthesized via nitration of diglycerol using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent. Critical parameters include:

  • Temperature control : Maintain reaction temperatures below 10°C to prevent over-nitration or decomposition.
  • Acid-to-precursor ratio : A 4:1 molar ratio of HNO₃ to diglycerol ensures complete nitration.
  • Purification : Neutralization with sodium bicarbonate and repeated washing with deionized water removes residual acids . Yield optimization requires precise stoichiometry and quenching to avoid side reactions.

Q. Which analytical techniques are essential for characterizing DGTN’s structural and thermal properties?

  • ¹H NMR : Confirms molecular structure by identifying nitrate ester peaks at δ 4.5–5.0 ppm and hydroxyl group elimination .
  • Differential Scanning Calorimetry (DSC) : Determines decomposition onset (199–208°C) and calculates activation energy (164.4 kJ·mol⁻¹) using Kissinger or Ozawa methods.
  • Thermogravimetric Infrared Spectroscopy (TG-IR) : Identifies gaseous decomposition products (CO₂, NO₂, CH₄) via real-time IR profiling .

Advanced Research Questions

Q. How can conflicting kinetic data for DGTN’s thermal decomposition be reconciled across studies?

Discrepancies in activation energy (EK) or decomposition mechanisms may arise from:

  • Heating rate variations : Non-isothermal DSC experiments at different β values (e.g., 5–20°C·min⁻¹) can alter EK calculations.
  • Sample purity : Residual solvents or incomplete nitration introduce variability. Validate purity via elemental analysis or HPLC.
  • Kinetic model selection : Compare multiple models (e.g., Friedman, Flynn-Wall-Ozawa) to identify the most robust fit . Recommendation : Replicate experiments using standardized protocols and report detailed methodology to enable cross-study validation.

Q. What experimental designs assess DGTN’s compatibility with energetic additives like HMX or ammonium perchlorate (AP)?

  • DSC mixture testing : Combine DGTN with AP/HMX (1:1 mass ratio) and compare decomposition peaks to individual components. Compatible mixtures show peak shifts ≤2°C and no new exothermic events .
  • Vacuum Stability Test (VST) : Measure gas evolution over 48 hours at 90°C. Gas volumes <3 mL·g⁻¹ indicate low reactivity .
  • Mechanical sensitivity testing : Use a Bundesanstalt für Materialforschung (BAM) fall hammer to confirm DGTN’s lower impact sensitivity (e.g., >5 J) compared to nitroglycerin .

Q. How can computational modeling predict DGTN’s behavior in propellant formulations?

  • Molecular dynamics (MD) simulations : Model DGTN’s diffusion coefficients on crystal surfaces (e.g., HMX) to predict plasticizer migration.
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) of nitrate ester groups to identify decomposition initiation points.
  • CHEETAH or EXPLO5 software : Estimate energy performance (e.g., specific impulse, detonation velocity) using DGTN’s heat of formation and density .

Data Contradiction Analysis

Q. Why do studies report varying decomposition pathways for DGTN under different atmospheres?

TG-IR data under nitrogen vs. oxygen reveal:

  • Inert atmospheres : Dominant CO₂ and NO₂ production (radical recombination).
  • Oxidative atmospheres : Increased H2O and CH3CHO formation due to hydrocarbon oxidation. Resolution : Design experiments controlling for atmospheric composition and validate findings via mass spectrometry (MS) coupling .

Methodological Recommendations

  • Experimental replication : Use triplicate samples and report mean ± standard deviation for kinetic parameters .
  • Cross-validation : Pair DSC with isothermal FTIR to correlate thermal events with real-time decomposition .
  • Safety protocols : Store DGTN in airtight containers away from oxidizers (e.g., perchlorates) and avoid shock/friction .

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